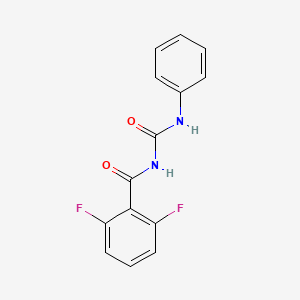
Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- is a chemical compound with the molecular formula C13H8F2N2O2 It is a derivative of benzamide, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring and a phenylamino carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- can be synthesized through the hydrolysis of 2,6-difluorobenzonitrile. The reaction involves the conversion of the nitrile group to an amide group under acidic or basic conditions. The general reaction scheme is as follows:
-
Hydrolysis of 2,6-difluorobenzonitrile
Reagents: Water, acid or base (e.g., hydrochloric acid or sodium hydroxide)
Conditions: Heating under reflux
Product: 2,6-difluorobenzamide
-
Formation of Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)-
Reagents: 2,6-difluorobenzamide, phenyl isocyanate
Conditions: Room temperature, solvent (e.g., dichloromethane)
Product: Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)-
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents: Halogens, nucleophiles
Conditions: Room temperature or elevated temperatures
Products: Substituted benzamides
-
Oxidation Reactions
Reagents: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)
Conditions: Acidic or basic medium
Products: Oxidized derivatives
-
Reduction Reactions
Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Conditions: Solvent (e.g., ether, ethanol)
Products: Reduced derivatives
Common Reagents and Conditions
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium
Reduction: Lithium aluminum hydride, sodium borohydride, ether or ethanol as solvent
Major Products
The major products formed from these reactions include various substituted benzamides, oxidized derivatives, and reduced derivatives, depending on the specific reagents and conditions used.
科学研究应用
Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as an inhibitor of bacterial cell division proteins, such as FtsZ.
- Studied for its effects on various biological pathways and processes.
-
Medicine
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Used in drug development and screening assays.
-
Industry
- Utilized in the production of pesticides and insecticides.
- Applied in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the bacterial cell division protein FtsZ, which is essential for bacterial cytokinesis. By binding to FtsZ, the compound disrupts the formation of the Z-ring, thereby preventing cell division and leading to bacterial cell death.
相似化合物的比较
Similar Compounds
2,6-Difluorobenzamide: A simpler derivative with only two fluorine atoms on the benzene ring.
N-(2-fluorophenyl)-2,6-difluorobenzamide: A related compound with an additional fluorine atom on the phenyl ring.
2,6-Difluoro-N-methylbenzamide: A methylated derivative of 2,6-difluorobenzamide.
Uniqueness
Benzamide, 2,6-difluoro-N-((phenylamino)carbonyl)- is unique due to the presence of both the difluorobenzamide and phenylamino carbonyl groups, which confer distinct chemical and biological properties. Its ability to inhibit bacterial cell division proteins, such as FtsZ, sets it apart from other similar compounds and highlights its potential as a valuable research tool and therapeutic agent.
属性
CAS 编号 |
57160-53-9 |
|---|---|
分子式 |
C14H10F2N2O2 |
分子量 |
276.24 g/mol |
IUPAC 名称 |
2,6-difluoro-N-(phenylcarbamoyl)benzamide |
InChI |
InChI=1S/C14H10F2N2O2/c15-10-7-4-8-11(16)12(10)13(19)18-14(20)17-9-5-2-1-3-6-9/h1-8H,(H2,17,18,19,20) |
InChI 键 |
ZBOJAMGIFGSVFF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=CC=C2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















